Pirodavir is a substituted phenoxy-pyridazinamine [, , ], classified as a capsid-binding antiviral agent [, , , , ]. It is a potent inhibitor of both group A and group B rhinovirus serotypes [, , ] and has shown in vitro activity against a broad range of enteroviruses [, , , , , ]. Its primary role in scientific research is as a tool to study picornavirus replication, capsid structure, and mechanisms of antiviral resistance [, , , , , ].
Mechanism of Action
Pirodavir acts as a capsid-binding inhibitor, interacting directly with the viral capsid proteins of picornaviruses [, , , ]. This interaction prevents viral uncoating, thereby inhibiting the release of the viral RNA genome into the host cell [, , ]. Additionally, pirodavir can stabilize the viral capsid, rendering the virus non-infectious and more susceptible to environmental degradation [, , ]. This stabilization also reduces the release of viral RNA upon heat inactivation [].
Applications
In vitro antiviral screening: Pirodavir serves as a potent inhibitor in cell culture models to evaluate the antiviral activity of novel compounds against a wide range of picornaviruses [, , , , , ].
Investigating mechanisms of viral resistance: The emergence of resistance is a significant challenge in antiviral therapy. Studies utilizing pirodavir have identified mutations in the viral capsid that confer resistance, providing valuable insights into the development of more effective antiviral strategies [, , , , ].
Studying picornavirus capsid structure and function: Pirodavir's binding to the viral capsid allows researchers to investigate the structure-function relationships of capsid proteins and their role in viral attachment, entry, and uncoating [, ].
Vaccine development: Pirodavir's ability to stabilize the viral capsid has been investigated for its potential use in developing more stable and effective vaccines, particularly for poliovirus [, ].
Future Directions
Development of novel capsid-binding inhibitors: Further research can leverage the structural information gained from pirodavir's interaction with the viral capsid to design and develop new and more effective capsid-binding inhibitors with improved pharmacological properties [, ].
Combination therapy: Combining pirodavir with other antiviral agents, particularly those with different mechanisms of action, could potentially enhance antiviral efficacy and delay or prevent the emergence of resistance [].
Related Compounds
R 61837
Compound Description: R 61837 is a substituted phenyl-pyridazinamine and a precursor to Pirodavir. While demonstrating antiviral activity against 80% of 100 rhinovirus serotypes tested, its efficacy required higher concentrations compared to Pirodavir . R 61837 primarily showed activity against rhinovirus serotypes belonging to antiviral group B .
Relevance: R 61837 is structurally related to Pirodavir and served as a foundation for its development. The key difference lies in Pirodavir's broader spectrum of activity against both group A and B rhinovirus serotypes, achieved at significantly lower concentrations . This suggests modifications made from R 61837 in designing Pirodavir led to improved potency and a wider range of antiviral activity.
I-6602
Compound Description: Compound I-6602 is characterized by an -ethoxy-propoxy- group in its central chain, a structural feature distinguishing it from Pirodavir . In studies, I-6602 displayed reduced cell toxicity and enhanced anti-Rhinovirus activity compared to Pirodavir .
Relevance: Although the specific structural details of I-6602 aren't fully disclosed, its classification as a Pirodavir analogue and the highlighted -ethoxy-propoxy- group modification suggest a close structural relationship. The reported lower cytotoxicity and improved anti-Rhinovirus activity of I-6602 compared to Pirodavir mark it as a potentially promising candidate for further development .
BTA39 and BTA188
Compound Description: BTA39 and BTA188 are orally bioavailable pyridazinyl oxime ethers identified as potent capsid-binding inhibitors of human rhinoviruses . These compounds demonstrated potent inhibitory activity against a broad range of HRV serotypes and clinical isolates, comparable to Pirodavir .
Relevance: BTA39 and BTA188 share structural similarities with Pirodavir, belonging to the pyridazinyl oxime ether class. This makes them promising candidates for further development, especially given their potent anti-HRV activity and improved oral bioavailability compared to Pirodavir .
Vapendavir
Compound Description: Vapendavir is another capsid binder antiviral compound that acts on enteroviruses, including human rhinoviruses . It has been shown to effectively inhibit the in vitro replication of several enterovirus strains.
Relevance: Similar to Pirodavir, Vapendavir targets the viral capsid, albeit with potential differences in binding sites or affinities . This comparison highlights the importance of exploring diverse capsid binders to identify compounds with optimal antiviral activity and safety profiles for treating enterovirus infections.
Compound Description: EMEB displayed definite anti-Rhinovirus activity against both HRV14 (group A) and HRV39 (group B), though its specific activity was noted as lower than Pirodavir .
Relevance: While EMEB shows anti-rhinovirus activity, its lower potency compared to Pirodavir suggests Pirodavir possesses structural features that enhance its interaction with rhinovirus targets .
3-amino-N-(4-bromophenyl)-4-methoxybenzamide
Compound Description: This compound is an N-phenylbenzamide derivative demonstrating activity against Enterovirus 71 (EV71) strains at low micromolar concentrations .
ethyl 4-(2-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)ethoxy)benzoate pirodavir R 77975 R-77975 R77975
Canonical SMILES
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Peretinoin, also known as NIK-333 , orally available, acyclic retinoid with potential antineoplastic and chemopreventive activities. Peretinoin binds to and activates nuclear retinoic acid receptors (RAR), which in turn recruit coactivator proteins and promote, with other transcriptional complexes, the transcription of target genes. As a result, this agent may modulate the expression of genes involved in the regulation of cell proliferation, cell differentiation, and apoptosis of both normal and tumor cells.
Perflubutane is a fluorocarbon that is butane in which all of the hydrogens have been replaced by fluorines. Microbubbles of preflubutane are used in the ultrasound contrast agent BR14. It has a role as an ultrasound contrast agent. It is a gas molecular entity, a fluorocarbon and a fluoroalkane. Perflubutane has been used in trials studying the diagnostic of Liver Mass, Liver Diseases, Liver Metastasis, Portal Hypertension, and Peripheral Artery Disease. It is a cardiovascular drug designed to enable ultrasound to compete more effectively with nuclear stress testing; currently the leading procedure for detecting coronary heart disease.
Perfluorohexane is a fluoroalkane that is hexane in which all of the hydrogens have been replaced by fluorines. It has a role as a radioopaque medium and a non-polar solvent. It is a fluorocarbon, a fluoroalkane and a volatile organic compound. It derives from a hydride of a hexane. Perflexane is a fluorinated hydrocarbon and gaseous substance used as an imaging contrast agent in echocardiogram. After administration in microsphere form, perflexane increases ultrasound reflectivity of blood. This leads to an improvement of ultrasound signaling. Perflexane is a Contrast Agent for Ultrasound Imaging. The mechanism of action of perflexane is as an Ultrasound Contrast Activity.
Quenching of the second excited singlet state of xanthione in inert, nonpolar perfluoro-1,3-dimethylcyclohexane has been studied using picosecond time-resolved fluorescence decay methods. Perfluoro-1,3-dimethylcyclohexane is perfluorinated branched cyclohexane used as a synthesis reagent for amorphous fluorocarbon film preparation by plasma polymerization, and for hydroformylation of linear terminal alkenes. As a chemically inert compound similar in properties to other perfluorocarbons, perfluoro-1,3-dimethylcyclohexane is an ideal tracer for other fluorocarbons as it can be detected at very low concentrations.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 1-Bromoheptadecafluorooctane (perfluorooctyl bromide) is a perfluorocarbon. Poly(ethylene glycol)ylated polyester nanocapsules of perfluorooctyl bromide were surface-decorated with a RGD (arginine-glycine-aspartic acid) peptide, were used for tumor imaging. Nanocapsules of perfluorooctyl bromide have been developed as dual contrast agent for ultrasonography and Magnetic Resonance Imaging (MRI). Perflubron is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), perflubron is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04) Perflubron is a haloalkane that is perfluorooctane in which a fluorine attached to one of the terminal carbons has been replaced by a bromine. It has a role as a radioopaque medium and a blood substitute. It is a perfluorinated compound, an organobromine compound and a haloalkane. It derives from a hydride of an octane. Perflubron (Oxygent) is being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients.